molecular formula C18H19ClO B12154507 4-[1-(4-Chlorophenyl)cyclohexyl]phenol

4-[1-(4-Chlorophenyl)cyclohexyl]phenol

Cat. No.: B12154507
M. Wt: 286.8 g/mol
InChI Key: BMWFIVRSEYNWDF-UHFFFAOYSA-N
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Description

4-[1-(4-Chlorophenyl)cyclohexyl]phenol is a cyclohexylphenol derivative featuring a para-chlorophenyl substituent on the cyclohexane ring and a phenolic hydroxyl group. Its molecular formula is C₁₈H₁₇ClO, with a molecular weight of 284.78 g/mol. The compound’s structure combines a rigid cyclohexane ring with a chlorophenyl group, influencing its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity. This structural motif is critical in medicinal chemistry, particularly in targeting estrogen receptors (ERs), where the chlorophenyl group enhances binding affinity through hydrophobic interactions .

Properties

Molecular Formula

C18H19ClO

Molecular Weight

286.8 g/mol

IUPAC Name

4-[1-(4-chlorophenyl)cyclohexyl]phenol

InChI

InChI=1S/C18H19ClO/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,20H,1-3,12-13H2

InChI Key

BMWFIVRSEYNWDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Chlorophenyl)cyclohexyl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production of 4-[1-(4-Chlorophenyl)cyclohexyl]phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Selection of Reagents: High-purity reagents are chosen to minimize impurities.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Chlorophenyl)cyclohexyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[1-(4-Chlorophenyl)cyclohexyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[1-(4-Chlorophenyl)cyclohexyl]phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-[4-(Hydroxymethyl)cyclohexyl]phenol
  • Structure : Similar cyclohexane backbone but replaces the chlorophenyl group with a hydroxymethyl (-CH₂OH) substituent.
  • Key Differences :
    • The hydroxymethyl group increases polarity, reducing lipophilicity (logP) compared to the chlorophenyl analog.
    • O-O Interatomic Distance : Molecular mechanics calculations show an O-O distance of 10.7 Å , similar to ER-binding pharmacophores, suggesting comparable receptor interactions .
  • Applications : Investigated as an ERβ-selective agonist due to its optimal steric fit in the smaller ERβ binding cavity (279 ų vs. ERα’s 379 ų) .
2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone (Atovaquone)
  • Structure: Integrates a naphthoquinone moiety instead of phenol, with a trans-configuration of the chlorophenylcyclohexyl group.
  • Key Differences: The quinone group enables redox activity, making it effective as an antiparasitic agent (e.g., malaria prophylaxis). Stereochemistry: The trans-isomer exhibits higher metabolic stability than the cis-form, emphasizing the role of stereochemistry in pharmacokinetics .
  • Applications : Clinically used for treating Pneumocystis pneumonia and malaria .
4-(trans-4-Heptylcyclohexyl)phenol
  • Structure : Substitutes the chlorophenyl group with a heptyl chain.
  • Key Differences :
    • The long alkyl chain enhances hydrophobicity, making it suitable for industrial applications (e.g., liquid crystal displays) rather than pharmaceuticals.
    • Market Data : Global demand driven by electronics industries; CAS 90525-37-4 is produced by major suppliers in Asia and Europe .
[1-(4-Chlorophenyl)cyclohexyl]methanol
  • Structure: Replaces the phenolic -OH with a methanol group.
  • Key Differences: Reduced acidity (pKa ~16–18 for alcohol vs. ~10 for phenol), limiting hydrogen-bonding interactions. Applications: Intermediate in synthesizing chlorophenylcyclohexyl derivatives; CAS 95266-30-1 .

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